FXR Modulation: 5alpha-Cyprinol is an Antagonist, 5beta-Cyprinol is an Agonist
The A/B ring junction stereochemistry dictates the functional outcome on the farnesoid X receptor (FXR). 5alpha-Cyprinol (A/B trans) acts as an FXR antagonist, whereas its 5beta-epimer (A/B cis) is a potent FXR agonist capable of inducing luciferase reporter activity at levels comparable to the most potent physiological ligand, chenodeoxycholic acid (CDCA) [1]. In a HepG2 cell-based transient transfection assay, 5beta-cyprinol and 5beta-bufol induced FXR transactivation, while their 5alpha-counterparts did not and were identified as antagonists that block target gene expression [1].
| Evidence Dimension | Functional activity at human FXR in a cell-based reporter assay |
|---|---|
| Target Compound Data | 5alpha-Cyprinol: FXR antagonist; no induction of transactivation |
| Comparator Or Baseline | 5beta-Cyprinol: FXR agonist; induced luciferase activity comparably to CDCA |
| Quantified Difference | Functional inversion from full agonist (5beta) to antagonist (5alpha) |
| Conditions | HepG2 cells transiently transfected with an FXRE-driven luciferase reporter, FXR, and RXRα expression plasmids |
Why This Matters
Selecting the wrong epimer for an FXR study would result in a completely opposing biological outcome. 5alpha-Cyprinol is specifically required for research on FXR antagonism, which is a mechanism of interest for metabolic and cholestatic disease models.
- [1] Nishimaki-Mogami, T., Une, M., Fujino, T., Sato, Y., Tohkin, M., Kawahara, Y., Shudo, K., & Hoshita, T. (2005). 5α-Bile alcohols function as farnesoid X receptor antagonists. Biochemical and Biophysical Research Communications, 338(2), 1085–1091. View Source
